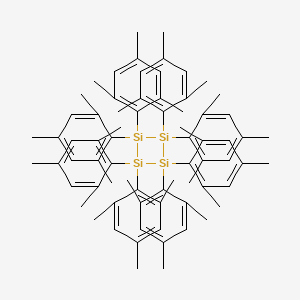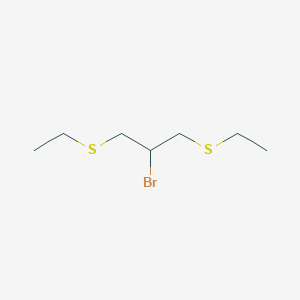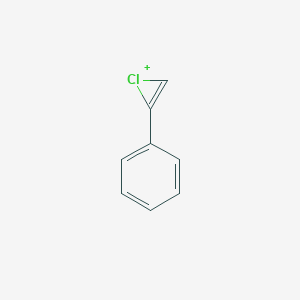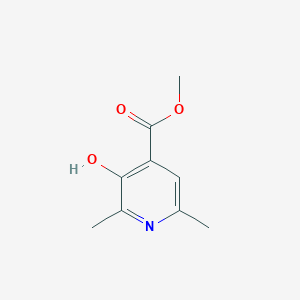
Octakis(2,4,6-trimethylphenyl)tetrasiletane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2,3,3,4,4-Octamesityltetrasiletane is a silicon-based compound characterized by its unique structure, where silicon atoms are bonded to mesityl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4-Octamesityltetrasiletane typically involves the reaction of mesityl-substituted silanes with silicon tetrachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions and purification steps.
Industrial Production Methods
Industrial production of 1,1,2,2,3,3,4,4-Octamesityltetrasiletane may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can also enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
1,1,2,2,3,3,4,4-Octamesityltetrasiletane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: Mesityl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while reduction can produce silanes. Substitution reactions can result in a variety of functionalized silicon compounds.
科学的研究の応用
1,1,2,2,3,3,4,4-Octamesityltetrasiletane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of 1,1,2,2,3,3,4,4-Octamesityltetrasiletane involves its interaction with various molecular targets. The mesityl groups provide steric hindrance, which can influence the reactivity and stability of the compound. The silicon atoms can form bonds with other elements, facilitating the formation of complex structures. The pathways involved in its reactions depend on the specific conditions and reagents used.
類似化合物との比較
Similar Compounds
Tetramethylsilane: A simpler silicon compound with methyl groups instead of mesityl groups.
Hexamethyldisilane: Contains two silicon atoms bonded to methyl groups.
Octamethylcyclotetrasiloxane: A cyclic compound with silicon and oxygen atoms.
Uniqueness
1,1,2,2,3,3,4,4-Octamesityltetrasiletane is unique due to the presence of mesityl groups, which provide significant steric hindrance and influence its chemical properties. This makes it distinct from other silicon compounds, which may have simpler alkyl or aryl groups.
特性
CAS番号 |
918424-77-8 |
|---|---|
分子式 |
C72H88Si4 |
分子量 |
1065.8 g/mol |
IUPAC名 |
1,1,2,2,3,3,4,4-octakis(2,4,6-trimethylphenyl)tetrasiletane |
InChI |
InChI=1S/C72H88Si4/c1-41-25-49(9)65(50(10)26-41)73(66-51(11)27-42(2)28-52(66)12)74(67-53(13)29-43(3)30-54(67)14,68-55(15)31-44(4)32-56(68)16)76(71-61(21)37-47(7)38-62(71)22,72-63(23)39-48(8)40-64(72)24)75(73,69-57(17)33-45(5)34-58(69)18)70-59(19)35-46(6)36-60(70)20/h25-40H,1-24H3 |
InChIキー |
ZVFLVIQWPHFMFO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)[Si]2([Si]([Si]([Si]2(C3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4C)C)C)(C5=C(C=C(C=C5C)C)C)C6=C(C=C(C=C6C)C)C)(C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C9=C(C=C(C=C9C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)-](/img/structure/B14187697.png)
![3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate](/img/structure/B14187710.png)


![2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate](/img/structure/B14187728.png)
amino}ethan-1-ol](/img/structure/B14187736.png)
![3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)
![5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B14187748.png)
![[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol](/img/structure/B14187750.png)
![5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14187755.png)


